7-Methyl-1H-indole-3-carbonitrile
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Overview
Description
7-Methyl-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of multicomponent reactions, where multiple starting materials react to form the indole ring in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated indoles.
Scientific Research Applications
7-Methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), affecting cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carbonitrile
- 1H-Indole-3-carbaldehyde
- 3-Methylindole
Uniqueness
7-Methyl-1H-indole-3-carbonitrile is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to other indole derivatives .
Properties
IUPAC Name |
7-methyl-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGSZMFDFOICM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652992 |
Source
|
Record name | 7-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-22-7 |
Source
|
Record name | 7-Methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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